N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
Description
N-(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a synthetic small molecule characterized by an indole-3-carboxamide core linked via an ethylamino spacer to a 3,4-dimethoxybenzoyl group. This hybrid structure combines the aromatic indole motif, known for its prevalence in bioactive compounds (e.g., neurotransmitters, kinase inhibitors), with a methoxy-substituted phenyl moiety that enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-26-17-8-7-13(11-18(17)27-2)19(24)21-9-10-22-20(25)15-12-23-16-6-4-3-5-14(15)16/h3-8,11-12,23H,9-10H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
NINJKHYHLUZVHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CNC3=CC=CC=C32)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Linkage: The final step involves the reaction of the intermediate product with an appropriate amine to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide features an indole structure that is prevalent in many biologically active compounds. The indole moiety is known for its role in various pharmacological activities, including anti-inflammatory and anticancer properties. The incorporation of the dimethoxyphenyl group enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit potent anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that related compounds displayed significant antiproliferative activity against several cancer cell lines, such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound A | HeLa | 41 ± 3 |
| Compound B | CEM | 9.6 ± 0.7 |
This data suggests that modifications to the indole structure can lead to enhanced biological activity.
Antiviral Applications
Recent investigations have highlighted the potential of this compound as an antiviral agent. Compounds within this class have been evaluated for their efficacy against various viruses, including hepatitis C virus and influenza strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the dimethoxyphenyl group not only contributes to the compound's hydrophobic interactions but also plays a role in enhancing its binding affinity to biological targets.
Conclusion and Future Directions
This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities. Future studies should focus on:
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
- Mechanistic studies to elucidate the pathways through which this compound exerts its effects.
- Optimization of analogs to enhance potency and selectivity against specific targets.
The ongoing exploration of this compound's applications could lead to significant advancements in therapeutic strategies for cancer and viral infections.
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Hydroxypropyl)-indole-3-carboxamide
- Core Structure : Indole-3-carboxamide with a 3-hydroxypropyl substituent.
- Key Differences : Replaces the ethyl-3,4-dimethoxyphenyl group with a hydroxypropyl chain.
- Synthesis: Utilizes indole-3-carboxylate and 3-amino-1-propanol with HBTU activation, yielding a polar hydroxy group that enhances aqueous solubility .
- Implications : The hydroxy group may improve bioavailability but reduce membrane permeability compared to the methoxy-rich target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core Structure : Benzamide linked to a 3,4-dimethoxyphenethyl group.
- Key Differences : Substitutes indole-3-carboxamide with a simpler benzamide.
- Synthesis : Achieved via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- Benzamide derivatives are often associated with antimicrobial or anti-inflammatory activities.
Indole–Caffeic Acid Hybrids
- Core Structure: Indole conjugated with caffeic acid (3,4-dihydroxyphenylpropenoic acid).
- Key Differences : Replaces 3,4-dimethoxyphenyl with a dihydroxyphenyl group.
- Synthesis: Uses EDCI/HOBt coupling of 5-aminoindole and carboxylic acids .
- Implications : The dihydroxy groups confer potent antioxidant activity via radical scavenging, whereas the target compound’s methoxy groups may enhance stability but reduce redox activity.
3,4-Dimethoxyphenyl-Substituted Pyridopyrimidinones
- Core Structure : Pyrido[1,2-a]pyrimidin-4-one with 3,4-dimethoxyphenyl groups.
- Key Differences: Heterocyclic pyridopyrimidinone core vs. indole-carboxamide.
Comparative Analysis Table
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely follows standard carboxamide coupling protocols (e.g., HBTU or EDCI/HOBt), similar to Rip-B and indole-caffeic hybrids .
Bioactivity Predictions: The 3,4-dimethoxyphenyl group may improve metabolic stability compared to dihydroxy analogs (e.g., caffeic acid hybrids) but reduce antioxidant efficacy.
Regulatory Considerations : Indole carboxamides with specific substituents (e.g., benzyl or alkyl groups) are regulated in some jurisdictions, but the target compound’s ethyl-linked dimethoxyphenyl group may avoid such restrictions .
Biological Activity
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a complex structure that includes an indole core and a dimethoxyphenyl substituent, which may contribute to its diverse biological effects.
- Molecular Formula : C_{19}H_{24}N_{2}O_{4}
- Molecular Weight : Approximately 381.4 g/mol
The compound falls under the category of indole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Indole derivatives often exhibit their effects through modulation of receptor activity, enzyme inhibition, or interference with cellular signaling pathways. For instance, some studies suggest that compounds with similar structures can act as agonists or antagonists at dopamine receptors, which are crucial in neurological functions and disorders .
Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties. A study on related compounds demonstrated significant cytotoxic effects against human colon carcinoma cell lines. The mechanism involved apoptosis induction through various pathways, including the activation of caspases and modulation of p53 status in cancer cells .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (TP53 null) | 5.0 | Apoptosis induction |
| Compound B | SW480 (wild-type TP53) | 7.5 | Cell cycle arrest |
| N-(2-{...}) | HCT116 | TBD | TBD |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or neuroinflammatory pathways. Similar compounds have been shown to enhance dopamine receptor signaling, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease .
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory activities. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activity of related indole derivatives:
- Dopamine Receptor Agonism : A study highlighted the ability of structurally similar compounds to selectively activate D3 dopamine receptors while avoiding D2 receptor activation, suggesting a potential therapeutic application in mood disorders .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain indole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The use of acridine orange/ethidium bromide staining confirmed early and late apoptotic features in treated cells .
- Enzyme Inhibition : Research has shown that some indole derivatives can inhibit COX enzymes, which play a significant role in inflammation and pain pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
